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Compound of Interest

Compound Name: Methyl 4-bromo-3-methylbenzoate

Cat. No.: B120632 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for

brominated methyl benzoate derivatives, with a specific focus on illustrating the application of

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)

in the structural elucidation of these compounds. Due to the limited availability of public

spectroscopic data for Methyl 4-bromo-3-methylbenzoate, this document utilizes the well-

characterized data for the closely related isomer, Methyl 4-bromobenzoate, as a representative

example to demonstrate the principles and methodologies for researchers, scientists, and drug

development professionals.

Spectroscopic Data for Methyl 4-bromobenzoate
The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR,

IR, and Mass Spectrometry for Methyl 4-bromobenzoate.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Methyl 4-bromobenzoate
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.87 d 8.6 2H
Aromatic (ortho

to -COOCH₃)

7.55 d 8.6 2H
Aromatic (ortho

to -Br)

3.87 s - 3H -OCH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

Table 2: ¹³C NMR Spectroscopic Data for Methyl 4-bromobenzoate

Chemical Shift (δ) ppm Assignment

165.7 C=O (Ester)

131.9 Aromatic C-H

131.1 Aromatic C-H

130.6 Aromatic C-Br

128.5 Aromatic C-COOCH₃

51.2 -OCH₃

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for Methyl 4-bromobenzoate
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Wavenumber (cm⁻¹) Intensity Assignment

~1720 Strong C=O stretch (ester)

~1280 Strong C-O stretch (ester)

~1600, ~1485 Medium-Weak C=C stretch (aromatic ring)

~1100 Medium C-Br stretch

~3000-3100 Weak C-H stretch (aromatic)

~2950 Weak C-H stretch (methyl)

Mass Spectrometry (MS) Data
Table 4: Key Mass Spectrometry Peaks for Methyl 4-bromobenzoate

m/z Relative Intensity (%) Assignment

214/216 ~1:1
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br isotopes)

183/185 High [M - OCH₃]⁺

155/157 Medium [M - COOCH₃]⁺

76 Medium [C₆H₄]⁺

Experimental Protocols
The following sections detail the generalized experimental procedures for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of the solid compound is dissolved

in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).
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¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded on a 300 or 400 MHz

spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a

good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width

appropriate for aromatic compounds.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically

operating at 75 or 100 MHz. Proton decoupling is employed to simplify the spectrum to

single lines for each unique carbon atom. A larger number of scans and a longer relaxation

delay are often required compared to ¹H NMR due to the lower natural abundance and

smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is

finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using

an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet

using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A

background spectrum of the empty sample compartment is first recorded. The sample

spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, and the background is

automatically subtracted.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe for solid samples or after separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The

sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation of the molecule.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value, generating the mass spectrum.
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Visualizations
Spectroscopic Data and Chemical Structure Correlation
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Caption: Correlation of spectroscopic data with the chemical structure of Methyl 4-

bromobenzoate.

General Experimental Workflow for Spectroscopic
Analysis
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Data Acquisition

Data Analysis & Interpretation
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Caption: General experimental workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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